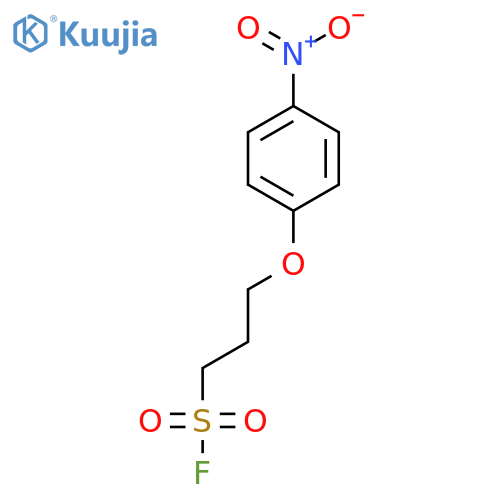

Cas no 2138354-67-1 (3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride)

2138354-67-1 structure

商品名:3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2138354-67-1

- 3-(4-nitrophenoxy)propane-1-sulfonyl fluoride

- EN300-728471

- 3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride

-

- インチ: 1S/C9H10FNO5S/c10-17(14,15)7-1-6-16-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2

- InChIKey: ILXMNTVTVCNUDM-UHFFFAOYSA-N

- ほほえんだ: S(CCCOC1C=CC(=CC=1)[N+](=O)[O-])(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 263.02637176g/mol

- どういたいしつりょう: 263.02637176g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 97.6Ų

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728471-1.0g |

3-(4-nitrophenoxy)propane-1-sulfonyl fluoride |

2138354-67-1 | 1g |

$0.0 | 2023-06-06 |

3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2138354-67-1 (3-(4-Nitrophenoxy)propane-1-sulfonyl fluoride) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量